molecular formula C12H15NO3 B1585427 Morpholin-4-yl-phenyl-acetic acid CAS No. 6342-19-4

Morpholin-4-yl-phenyl-acetic acid

Cat. No.: B1585427
CAS No.: 6342-19-4
M. Wt: 221.25 g/mol
InChI Key: OZJNQHRPTQSJDF-UHFFFAOYSA-N
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Description

Overview of Morpholine (B109124) Derivatives in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile and valuable component in the design of bioactive molecules. nih.govijprems.comresearchgate.net Its unique properties have led to its widespread use in the development of numerous approved and experimental drugs. nih.govresearchgate.net Medicinal chemists frequently employ the morpholine moiety to enhance the physicochemical, biological, and metabolic characteristics of potential drug candidates. nih.govresearchgate.netnih.govresearchgate.net

The morpholine ring is widely recognized as a "privileged pharmacophore" in medicinal chemistry. ijprems.comnih.govsci-hub.see3s-conferences.org This term designates a molecular framework that is able to bind to multiple biological targets, demonstrating broad utility in drug design. The morpholine scaffold's ability to improve a molecule's potency through interactions with target proteins or to favorably modulate pharmacokinetic properties has cemented its status. ijprems.comnih.govsci-hub.se Its advantageous features include favorable solubility, bioavailability, and metabolic stability, which are often associated with the morpholine structure. nih.govresearchgate.net The presence of the weakly basic nitrogen can enhance solubility, while the oxygen atom can form hydrogen bonds, strengthening interactions with target proteins. nih.gov

The incorporation of a morpholine ring into a molecular structure can confer a wide array of biological activities. nih.govresearchgate.net This versatility has been demonstrated across numerous studies, highlighting the scaffold's multifaceted potential. jchemrev.com Appropriately substituted morpholine derivatives have been shown to exhibit a broad spectrum of pharmacological effects, making them valuable leads in the drug discovery process. ijprems.come3s-conferences.orgjchemrev.com

Table 1: Reported Biological Activities of Morpholine Derivatives

Biological Activity References
Anticancer / Antitumor ijprems.comnih.govsci-hub.seresearchgate.netacs.org
Anti-inflammatory ijprems.comnih.govsci-hub.sejchemrev.comresearchgate.net
Antimicrobial / Antibacterial ijprems.comnih.govsci-hub.senih.govjchemrev.com
Antiviral nih.govsci-hub.se
Anticonvulsant nih.govsci-hub.se
Antioxidant ijprems.comnih.govsci-hub.sejchemrev.com
Antihyperlipidemic ijprems.comnih.govsci-hub.se
Analgesic ijprems.comjchemrev.comresearchgate.net
Antifungal ijprems.com
Anti-tuberculosis ijprems.com

Contextualizing Morpholin-4-yl-phenyl-acetic Acid within the Landscape of Morpholine-Containing Compounds

This compound (MPA) is an organic compound that integrates the key features of the morpholine scaffold with a phenylacetic acid moiety. This specific combination of structural motifs positions it as a compound of interest for further chemical and biological exploration.

The dual functionality of this compound, stemming from its morpholine ring and phenylacetic acid group, gives it unique physicochemical properties. The morpholine component can enhance polarity and solubility, while the phenylacetic acid portion contributes to other interactions, making the compound a versatile intermediate in organic synthesis. Phenylacetic acid and its derivatives are known to be building blocks for many drugs, including non-steroidal anti-inflammatory agents. mdpi.com The structure of MPA, with its chiral center at the alpha-carbon, also allows for stereoselective synthesis, a critical aspect in the development of enantiomerically pure pharmaceuticals. It serves as a precursor for designing molecules targeting a variety of biological systems, such as kinase inhibitors. nih.govsci-hub.se

This compound is recognized as a compound for scientific research, valued for its potential applications in medicinal chemistry and drug development. evitachem.com It is primarily utilized as an intermediate or a building block in the synthesis of more complex organic compounds. Research is ongoing to fully explore its potential therapeutic effects, with studies investigating its possible biological activities, including antimicrobial and anticancer properties.

Table 2: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name 2-morpholin-4-yl-2-phenylacetic acid
CAS Number 6342-19-4 guidechem.com
Molecular Formula C₁₂H₁₅NO₃ guidechem.comnih.gov
Molecular Weight 221.256 g/mol guidechem.com

| Canonical SMILES | C1COCCN1C(C2=CC=CC=C2)C(=O)O | guidechem.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJNQHRPTQSJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287162
Record name Morpholin-4-yl-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-19-4
Record name 6342-19-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49409
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholin-4-yl-phenyl-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Morpholin-4-yl-phenyl-acetic Acid and its Analogues

The preparation of this compound and its related structures is well-documented, with several reliable methods being employed. mdpi.comgoogle.com These routes often involve the construction of the core structure through the strategic connection of the morpholine (B109124) and phenylacetic acid moieties.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound, allowing for the careful introduction of functional groups. mdpi.comyoutube.com One such approach begins with the nucleophilic substitution of a halogenated phenylacetic acid derivative with morpholine. This method is advantageous due to the commercial availability of the starting materials and the generally mild reaction conditions, making it suitable for larger-scale production.

Another multi-step pathway involves the initial synthesis of morpholin-3-one (B89469) intermediates. These intermediates can then be functionalized to introduce the desired phenylacetic acid group. While this approach can be more time-consuming due to the multiple steps involved, it offers a high degree of flexibility for creating a diverse range of derivatives. A detailed example of a multi-step synthesis is the preparation of 2-[(3,4,5-triphenyl)phenyl]acetic acid, which involves the initial construction of a substituted toluene, followed by several functionalization steps to yield the final phenylacetic acid derivative. mdpi.com

Utilization of Key Precursors and Intermediates

The choice of precursors and intermediates is critical in the synthesis of this compound. Halogenated phenylacetic acids and their esters are common starting points, serving as electrophiles for the introduction of the morpholine ring via nucleophilic substitution. google.com For instance, 4-chlorophenylacetic acid can be reacted with morpholine in the presence of a copper catalyst to afford the target compound.

Other important precursors include benzaldehyde (B42025) derivatives, which can be used in condensation reactions with morpholine-containing enamines to form intermediates that are subsequently hydrolyzed to the final product. The synthesis of 2-[2-(morpholin-4-yl)phenyl]acetic acid often starts from o-chloroacetophenone or similar compounds. evitachem.com Furthermore, the hydrolysis of ester precursors, such as ethyl 2-morpholino-2-phenylacetate using hydrochloric acid, provides another route to the desired acid. evitachem.com

Precursor/Intermediate Synthetic Role Typical Reaction
Halogenated Phenylacetic AcidElectrophile for morpholine additionCopper-catalyzed nucleophilic substitution
Morpholin-3-oneVersatile intermediate for functionalizationCondensation with aromatic aldehydes
Benzaldehyde DerivativesBuilding block for the phenylacetic acid moietyCondensation with morpholine-containing enamines
o-ChloroacetophenoneStarting material for substituted phenylacetic acidsMulti-step synthesis involving nucleophilic substitution evitachem.com
Ethyl 2-morpholino-2-phenylacetateEster precursor to the final acidAcid-catalyzed hydrolysis evitachem.com
2,6-dibromo-4-methylanilineStarting material for highly substituted analoguesMulti-step synthesis involving Suzuki coupling and subsequent functionalization mdpi.com

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have provided new tools for the preparation of phenylacetic acid derivatives, including photoredox catalysis and stereoselective methods.

Photoredox-Catalyzed Reactions in the Synthesis of Phenyl Acetic Acid Derivatives

Visible-light photoredox catalysis has emerged as a powerful method for generating radical species under mild conditions, enabling a wide range of chemical transformations. youtube.comyoutube.com This technology can be applied to the synthesis of phenylacetic acid derivatives by facilitating reactions that are challenging to achieve through traditional methods. For instance, photoredox catalysis can be used to generate carbon-centered radicals that can then be coupled with various partners to construct the phenylacetic acid backbone. youtube.com While direct application to this compound is still an area of active research, the principles of photoredox catalysis offer a promising avenue for developing novel and more efficient synthetic routes. youtube.com

Stereoselective and Asymmetric Synthesis Approaches

Given that this compound possesses a chiral center at the α-carbon, the development of stereoselective and asymmetric synthetic methods is of significant importance for accessing enantiomerically pure forms of the compound. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for biological applications. pharmaguideline.com This can be achieved through the use of chiral catalysts or auxiliaries that guide the reaction to favor the formation of one stereoisomer over the other. pharmaguideline.com For example, the asymmetric hydrogenation of a suitable precursor containing a double bond, using a chiral catalyst, can lead to the enantioselective formation of the desired phenylacetic acid derivative. pharmaguideline.com The development of biocatalysts through enzyme engineering also presents a powerful tool for the stereoselective synthesis of related chiral building blocks like (S)-phenylacetylcarbinol. rsc.orguni-freiburg.de

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially new properties. mdpi.com The carboxylic acid group is a key handle for derivatization, readily undergoing reactions such as esterification and amidation. evitachem.com

Esterification, the reaction with alcohols, can be used to modify the pharmacokinetic properties of the molecule. evitachem.com Amidation, the reaction with amines, allows for the introduction of a diverse range of substituents, which can be crucial for modulating biological activity. evitachem.com The phenyl ring also offers sites for electrophilic aromatic substitution, enabling the introduction of various functional groups that can influence the electronic and steric properties of the molecule. Furthermore, the morpholine nitrogen can, in principle, be quaternized to form ammonium (B1175870) salts, altering the solubility and electronic characteristics of the compound.

Functional Group Type of Derivatization Potential New Functional Group
Carboxylic AcidEsterificationEsters evitachem.com
Carboxylic AcidAmidationAmides evitachem.com
Phenyl RingElectrophilic Aromatic SubstitutionHalogens, Nitro groups, Alkyl groups
Morpholine NitrogenQuaternizationQuaternary Ammonium Salts

Synthesis of Amide and Hydrazide Derivatives

The carboxylic acid moiety of this compound is a key functional group for derivatization, particularly for the synthesis of amides and hydrazides. These derivatives are often explored for their potential biological activities.

The conversion of the carboxylic acid to an amide can be achieved through several standard synthetic routes. A common strategy involves the activation of the carboxylic acid, for instance, by converting it into an acyl chloride, which is then reacted with a primary or secondary amine. Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. evitachem.com

The synthesis of hydrazide derivatives is of particular importance as they serve as versatile intermediates for constructing more complex heterocyclic systems. A well-established method involves the reaction of an ester precursor with hydrazine (B178648) hydrate (B1144303). For example, morpholin-N-ethyl acetate (B1210297) can be refluxed with hydrazine hydrate in ethanol (B145695) to produce morpholin-N-ethyl acetohydrazide. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic substitution at the carbonyl carbon of the ester. researchgate.netresearchgate.net Hydrazide-hydrazones are another important class of derivatives, synthesized by reacting the initial hydrazide with various aldehydes or ketones. mdpi.com

Table 1: Synthesis of Amide and Hydrazide Derivatives

Starting Material Reagent(s) Product Reaction Type
This compound Amine, Coupling Agent Morpholin-4-yl-phenyl-acetamide derivative Amidation
Morpholin-N-ethyl acetate Hydrazine Hydrate, Ethanol Morpholin-N-ethyl acetohydrazide Nucleophilic Acyl Substitution
Cyanoacetyl hydrazine 3-Acetylpyridine Hydrazide-hydrazone derivative Condensation

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, this involves the systematic introduction of various substituents onto its core structure to investigate their effects on efficacy and potency.

Substituents can be introduced at various positions, most commonly on the phenyl ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can profoundly influence the molecule's interaction with its biological target. rsc.org For instance, in the development of related heterocyclic compounds, the introduction of different substituents on the benzylidene ring of morpholinoimino-thiazolidinones led to a range of biological activities. acs.orgnih.gov

Synthetic strategies for introducing this diversity include starting with appropriately substituted phenylacetic acid precursors or employing cross-coupling reactions, such as the Buchwald-Hartwig amination, to attach the morpholine ring to a pre-functionalized aryl halide. nih.gov This allows for the synthesis of a library of compounds with varied substitution patterns for comprehensive SAR analysis.

Table 2: Examples of Substituents for SAR Studies

Compound Class Position of Substitution Example Substituents Purpose of Substitution
Thiazolidinones Phenyl ring -Cl, -F, -OCH₃, -N(CH₃)₂ Investigate electronic and steric effects on activity acs.orgnih.gov
Pyrazolopyridinyl Pyrimidines R¹ position N-morpholino, ethyl, cyano Determine impact of steric bulk on inhibitory activity nih.gov
Phenylacetic Acid Derivatives Phenyl ring Halogens, Alkyl groups Modulate lipophilicity and target interaction

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives, ensuring higher yields and purity.

The mechanism for the formation of key derivatives often involves nucleophilic attack. For example, the synthesis of morpholin-N-ethyl acetohydrazide from its corresponding ester proceeds through a nucleophilic acyl substitution. researchgate.netresearchgate.net The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (ethanol) as a leaving group. researchgate.netresearchgate.net

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the synthesis of related compounds, such as esters from acetic acid, the reaction is often modeled using a second-order kinetic model for both the forward and reverse reactions. redalyc.org Key parameters determined from these studies include the reaction rate constant (k), the equilibrium constant (K), and the activation energy (Ea). Studies have shown that reaction rates and equilibrium constants typically increase with temperature. redalyc.org The concentration of catalysts, if used, also plays a significant role in the reaction kinetics. redalyc.org By systematically varying parameters like temperature and reactant concentrations, the optimal conditions for synthesis can be established.

Table 3: Factors Influencing Reaction Kinetics

Parameter Effect on Reaction Rate Typical Observation
Temperature Increases rate The rate constant (k) increases with temperature, following the Arrhenius equation. redalyc.org
Catalyst Concentration Increases rate A higher concentration of an acid catalyst generally leads to a faster reaction. redalyc.org
Reactant Concentration Varies based on reaction order For a second-order reaction, the rate is proportional to the concentration of both reactants. redalyc.org

Pharmacological and Biological Investigations

Broad Spectrum Biological Activities of Morpholin-4-yl-phenyl-acetic Acid and Derivatives

This compound and its derivatives have demonstrated a wide array of biological activities. The incorporation of the morpholine (B109124) moiety is often associated with improved pharmacokinetic properties. researchgate.net Research has shown that these compounds possess potential anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netrdd.edu.iq The versatility of the morpholine scaffold allows for the synthesis of a diverse range of derivatives with varied biological actions. researchgate.netrdd.edu.iq

Derivatives of morpholine are recognized for their therapeutic potential, exhibiting activities such as antibacterial, antifungal, and antiparasitic properties. researchgate.net The structural diversity achievable through substitutions on the morpholine and phenyl rings allows for the fine-tuning of biological effects. nih.govresearchgate.net For instance, the introduction of different functional groups can significantly influence the compound's interaction with biological targets.

Specific Biological Activities and Therapeutic Potential

The broad biological activities of this compound and its derivatives have prompted more specific investigations into their therapeutic potential, particularly in the areas of antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of this compound have been a focus of antimicrobial research, showing promise against a variety of pathogenic microorganisms. rdd.edu.iq The morpholine nucleus is a key feature in several commercially available antimicrobial agents, highlighting its importance in the development of new anti-infective drugs. researchgate.net

Studies have demonstrated that derivatives of this compound possess significant antibacterial activity. For example, certain synthesized Schiff base derivatives have been screened for their antibacterial effects using the disc diffusion method and have shown promising results compared to standard drugs like ciprofloxacin. rdd.edu.iqresearchgate.net One study highlighted a derivative, 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, as a potent antibacterial agent. researchgate.net Another research effort synthesized a series of 2-phenyl-quinoline-4-carboxylic acid derivatives and found that some compounds displayed good antibacterial activity against Staphylococcus aureus. mdpi.comresearchgate.net Specifically, compounds 5a4 and 5a7 showed notable inhibition with MIC values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli, respectively. mdpi.comresearchgate.net

The following table summarizes the antibacterial activity of selected morpholine derivatives:

Compound/DerivativeBacterial Strain(s)Observed ActivityReference(s)
Schiff base derivatives of 2-(morpholin-4-yl)acetohydrazideVarious bacteriaPromising antibacterial activity rdd.edu.iqresearchgate.net
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineStaphylococcus aureus, Escherichia coli, etc.Potent antimicrobial agent with MICs of 16-40 µg/ml researchgate.net
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureusMIC value of 64 μg/mL mdpi.comresearchgate.net
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coliMIC value of 128 μg/mL mdpi.comresearchgate.net

This table is for illustrative purposes and includes data from studies on derivatives of the core compound.

The antifungal potential of this compound derivatives has also been explored. Research has shown that the presence of certain substituents on the phenyl ring can significantly enhance antifungal activity. For instance, the introduction of highly electronegative atoms like fluorine and chlorine at the para position of the phenyl moiety has been observed to boost antifungal efficacy. nih.gov One study synthesized a series of thiazol-2(3H)-imine derivatives and found that two compounds, 2d and 2e, were active against Candida albicans and Candida parapsilosis. nih.gov Compound 2e, in particular, showed activity against C. parapsilosis with a MIC50 of 1.23 μg/mL, which is comparable to ketoconazole. nih.gov Other studies have also reported the screening of morpholine derivatives against fungal strains like Aspergillus niger, with some compounds showing promising results. rdd.edu.iqresearchgate.net

A summary of the antifungal activity of specific derivatives is presented below:

Compound/DerivativeFungal Strain(s)Observed ActivityReference(s)
4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e)Candida parapsilosisMIC50 = 1.23 μg/mL nih.gov
Thiazol-2(3H)-imine derivative (2d)Candida albicans, Candida parapsilosisActive nih.gov
Synthesized morpholine derivativesAspergillus niger, Candida albicansPromising antifungal activity rdd.edu.iqresearchgate.net

This table is for illustrative purposes and includes data from studies on derivatives of the core compound.

Derivatives of this compound have emerged as potential candidates for the development of new antitubercular agents. The morpholine scaffold is known to be a component of compounds with antitubercular properties. researchgate.net Research has focused on synthesizing novel derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. For instance, a series of 2-2-methoxy-4-[5-(substituted phenyl)1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxyacetic acid derivatives were synthesized and tested. nih.gov One compound in this series demonstrated high activity against both a standard strain and an isoniazid-resistant strain of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.12 microM. nih.gov Another study on N-phenylindole derivatives identified compounds with potent activity against M. tuberculosis H37Rv, with MIC values as low as 0.0625 μg/mL. mdpi.com The presence of a hydrophilic cyclic amine, such as morpholine, has been shown to increase antitubercular activity in some picolinohydrazonamide derivatives. nih.gov

Key findings on the antitubercular activity are highlighted in the table below:

Compound/DerivativeMycobacterium tuberculosis Strain(s)Observed ActivityReference(s)
2-4-[5-(4-hydroxyphenyl)-1-(4-pyridylcarbonyl)-4,5-ihydro-1H-3-pyrazolyl]-2-methoxy phenoxy acetic acidH37Rv and INH resistantMIC of 0.12 microM nih.gov
N-phenylindole derivative (45)H37RvMIC of 0.0625 μg/mL mdpi.com
N-phenylindole derivative (58)H37RvMIC of 0.125 μg/mL mdpi.com
Picolinohydrazonamide derivatives with morpholineStandard and resistant strainsHigh activity (MIC 3.1–12.5 µg/mL) nih.gov

This table is for illustrative purposes and includes data from studies on derivatives of the core compound.

Anticancer / Antiproliferative Activity

The potential of this compound and its derivatives as anticancer agents is an active area of research. Preliminary studies suggest that the parent compound may induce apoptosis in cancer cells. A significant body of work has focused on the synthesis and evaluation of various derivatives for their cytotoxic activities against different cancer cell lines. researchgate.netresearchgate.net

One study reported on a series of 4-morpholino-2-phenylquinazolines and related derivatives as inhibitors of PI3 kinase p110alpha, a key enzyme in cancer cell proliferation. nih.gov A thieno[3,2-d]pyrimidine (B1254671) derivative from this series showed strong inhibitory activity against p110alpha with an IC50 value of 2.0 nM and inhibited the proliferation of A375 melanoma cells with an IC50 value of 0.58 microM. nih.gov Another research group synthesized 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives and found that some exhibited strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cancer cell lines. researchgate.net Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds showing significant reductions in cell viability. nih.gov

The table below summarizes the anticancer activity of some morpholine-containing derivatives:

Compound/DerivativeCancer Cell Line(s)Observed ActivityReference(s)
Thieno[3,2-d]pyrimidine derivative (15e)A375 melanomaIC50 of 0.58 microM nih.gov
2-((4-(4-(Trifluoromethyl)benzylidene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholineH460, HT-29, MDA-MB-231Strong cytotoxic activities researchgate.net
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 glioblastomaReduced cell viability to 19.6 ± 1.5% nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideMDA-MB-231 breast cancerReduced cell viability to 43.7 ± 7.4% nih.gov

This table is for illustrative purposes and includes data from studies on derivatives of the core compound.

Inhibition of Cancer Cell Lines

Derivatives of morpholine have demonstrated notable cytotoxic effects against a variety of cancer cell lines, indicating their potential as anticancer agents. The development of morpholine-containing anticancer drugs with minimal side effects is an active area of research. acs.orgnih.gov This is particularly relevant for central nervous system (CNS) tumors such as astrocytoma, glioblastoma, medulloblastoma, and ependymal tumors. acs.orgnih.gov

Cancer cell lines are crucial in vitro models for studying the biological processes of cancer and for evaluating the efficacy of potential anticancer compounds. nih.gov Research has shown that morpholine derivatives can inhibit the growth of several key cancer cell lines, including:

A549 (Lung Carcinoma):

PC-3 (Prostate Cancer):

MCF-7 (Breast Adenocarcinoma): nih.gov

HepG2 (Hepatocellular Carcinoma): nih.gov

HeLa (Cervical Cancer):

C6 (Glioma):

The effectiveness of these compounds is often evaluated by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The specific IC50 values for (this compound) against these cell lines would be determined through experimental assays.

Table 1: Investigated Cancer Cell Lines

Cell Line Cancer Type
A549 Lung Carcinoma
PC-3 Prostate Cancer
MCF-7 Breast Adenocarcinoma
HepG2 Hepatocellular Carcinoma
HeLa Cervical Cancer
C6 Glioma
Targeting Specific Molecular Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.comresearchgate.net Its frequent dysregulation in various cancers makes it a prime target for anticancer therapies. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway. nih.govresearchgate.net The morpholine ring is a common feature in many inhibitors of this pathway, often forming a critical hydrogen bond with its oxygen atom. researchgate.net Some morpholino pyrimidine (B1678525) derivatives have been reported as small molecule inhibitors of PI3K/Akt/mTOR. researchgate.net The inhibition of this pathway can lead to decreased phosphorylation of key downstream proteins like Akt, mTOR, and S6K, ultimately triggering apoptosis and inhibiting cancer cell proliferation. nih.gov While dual inhibition of PI3K and mTOR is of interest, selective inhibition of mTOR is particularly relevant for CNS drug discovery. nih.gov

Carbonic Anhydrase Inhibition and HIF1α Modulation

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in various physiological and pathological processes, including pH regulation and metabolism. mdpi.com Inhibition of certain CA isoforms has been explored as a therapeutic strategy in various diseases.

Recent research has investigated the potential of compounds to act as inhibitors of human carbonic anhydrases. mdpi.com For instance, studies on N-((4-sulfamoylphenyl)carbamothioyl) amides have shown inhibitory activity against several human CA isoforms. mdpi.com The investigation of (this compound) and its derivatives for CA inhibition, particularly in the context of cancer, is an area of interest. Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α activation can promote tumor growth, angiogenesis, and metastasis. The interplay between CA activity and HIF-1α modulation presents a potential avenue for cancer therapy.

Anti-inflammatory and Analgesic Properties

Research has indicated that morpholine derivatives possess anti-inflammatory and analgesic properties. researchgate.net These effects are often investigated using animal models, such as the acetic acid-induced writhing test for analgesia and carrageenan-induced paw edema for inflammation. nih.gov For example, the administration of certain compounds has been shown to significantly reduce the number of writhings in mice and decrease paw edema, comparable to the effects of standard anti-inflammatory drugs like diclofenac (B195802) sodium. nih.gov These effects are often associated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Modulation of Neurological Pathways

The morpholine scaffold is recognized as a valuable component in the development of drugs targeting the central nervous system (CNS). acs.orgnih.govresearchgate.netnih.gov Its physicochemical properties, including a balanced lipophilic-hydrophilic profile and a pKa value close to physiological pH, can enhance a molecule's ability to cross the blood-brain barrier. nih.govresearchgate.netnih.gov

The endocannabinoid system (ECS) plays a significant role in regulating various physiological processes, including pain, mood, and inflammation. The primary enzymes responsible for the degradation of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGL), respectively. nih.govbms.comnih.govresearchgate.netmdpi.com

Inhibiting FAAH and MGL can increase the levels of endocannabinoids, thereby enhancing their signaling and potentially offering therapeutic benefits for various neurological and psychiatric disorders. bms.comresearchgate.net Research into dual inhibitors of FAAH and MGL has shown that simultaneous elevation of both AEA and 2-AG can produce a broader range of effects compared to the inhibition of either enzyme alone. nih.gov This approach is being explored for conditions like neuropathic pain and anxiety. researchgate.net

The unique properties of the morpholine ring make it a valuable scaffold in CNS drug discovery. acs.orgnih.govresearchgate.netnih.gov It can be used to enhance the potency of a compound, act as a scaffold to correctly position other chemical groups, and modulate the pharmacokinetic and pharmacodynamic properties of a drug. acs.orgresearchgate.netnih.gov Morpholine-containing compounds have been investigated for their potential in treating a range of CNS disorders, including mood disorders, pain, and neurodegenerative diseases. acs.orgnih.govresearchgate.netnih.gov

Enzyme Inhibition (e.g., DGAT-1, NAPE-PLD)

Derivatives of this compound have been investigated as inhibitors of crucial enzymes involved in lipid metabolism, such as Diacylglycerol O-acyltransferase 1 (DGAT-1) and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

DGAT-1 Inhibition: Pharmacological inhibition of DGAT-1 has been shown to increase postprandial levels of incretin (B1656795) hormones and Peptide YY (PYY). nih.gov Combining a DGAT-1 inhibitor, such as PF-04620110, with a DPP-IV inhibitor can synergistically extend these benefits. nih.gov This suggests that DGAT-1 inhibition mediates its effects on gut hormone secretion through a lipid-derived signal within the enterocyte. nih.gov While DGAT-1 is a major contributor to triglyceride synthesis, the presence of residual triglyceride synthesis in DGAT-1 deficient models indicates that other enzymes, like DGAT2, may compensate for its absence. nih.gov

NAPE-PLD Inhibition: NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.net High-throughput screening and subsequent medicinal chemistry efforts led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov LEI-401 was found to reduce NAE levels, including anandamide, in neuronal cells and the brains of mice in a NAPE-PLD-dependent manner. nih.gov This highlights the critical role of NAPE-PLD in NAE biosynthesis in the brain. scispace.com

Another identified NAPE-PLD inhibitor is the quinazoline (B50416) sulfonamide derivative, ARN19874. escholarship.org This compound acts as a reversible, uncompetitive inhibitor of NAPE-PLD. escholarship.org However, while it can increase NAPE levels in cells, it doesn't significantly affect the levels of most NAEs. researchgate.net

It's noteworthy that NAPE-PLD is a zinc metallohydrolase, and its inhibition can be achieved by compounds that interact with its diatomic zinc center. escholarship.orgnih.gov

Ligand Binding and Receptor Interactions

For instance, certain morpholine derivatives have been studied for their potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase enzymes. evitachem.com The ability of some morpholine derivatives to cross the blood-brain barrier makes them promising candidates for targeting neurological disorders. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the core this compound structure have provided valuable insights into the features that govern biological activity. For NAPE-PLD inhibitors, key determinants for inhibitory activity include an appropriately positioned sulfonamide group and an aryl side chain that combines rigidity with a distal hydrogen-bonding function. escholarship.org

In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the molecule plays a significant role in its pharmacological profile. The S-(+) enantiomers generally exhibit stronger analgesic activity, while the R-(-) enantiomers can display narcotic antagonist activity. nih.gov This enantioselectivity is distinct from that of morphine and its analogs, suggesting a different mode of interaction with opioid receptors. nih.gov

The synthesis of various morpholine derivatives has been a focus of research to explore a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net

Conformational Analysis and its Impact on Activity

The three-dimensional conformation of this compound derivatives is a critical factor influencing their interaction with biological targets. The rigidified structure of these molecules can enhance the exposure of heteroatoms to the aqueous solvent environment, which can affect properties like lipophilicity. rsc.org

The constrained conformation of bridged proline analogues, which share some structural similarities with morpholine derivatives, has been shown to influence the cis/trans ratio of amide bonds. rsc.org This conformational preference can impact how these molecules fit into the binding pockets of proteins, thereby affecting their biological activity. rsc.org The rigid saturated cores of these molecules can adopt unprecedented configurations that allow them to interact favorably with the chiral environment of a protein, enabling the exploration of new chemical space. rsc.org

Molecular Mechanisms of Action

Elucidation of Target Interactions and Binding Modes

The mechanism of action for this compound and its derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. evitachem.com The morpholine group is key to these interactions, facilitating binding through hydrogen bonds. evitachem.com

For NAPE-PLD inhibitors like ARN19874, the proposed binding mode involves the sulfonamide moiety interacting with the diatomic zinc center of the enzyme, while the quinazolinedione ring interacts with specific amino acid residues, such as glutamine 320. escholarship.org

The interaction of these compounds with their targets can modulate cellular processes. For example, some derivatives are being investigated for their potential to activate stress response pathways and induce apoptosis in certain cell types. The ability of these compounds to influence various cellular pathways underscores their potential as versatile therapeutic agents.

Downstream Cellular and Molecular Effects

Research into the specific downstream cellular and molecular effects of this compound is limited in publicly available scientific literature. However, studies on closely related derivatives, particularly those incorporating the morpholino-phenyl moiety into larger chemical scaffolds, provide significant insights into potential biological activities and molecular targets. These investigations suggest that compounds containing this structural motif can exert measurable effects on cellular signaling pathways, particularly those involved in cell growth and proliferation.

A notable area of investigation has been the role of morpholino-phenyl derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is frequently observed in various human cancers, making it a key target for therapeutic development.

One study synthesized and evaluated a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives as inhibitors of the p110α subunit of PI3K. nih.gov In this series, a thieno[3,2-d]pyrimidine derivative containing the morpholino-phenyl group demonstrated potent and selective inhibitory activity against PI3K p110α. nih.gov The inhibition of this enzyme leads to a downstream blockade of the PI3K/Akt signaling pathway, which in turn can suppress the proliferation of cancer cells.

The downstream consequence of this enzyme inhibition was observed in cell-based assays. The thieno[3,2-d]pyrimidine derivative was shown to inhibit the proliferation of A375 melanoma cells, which are known to have activating mutations in the PI3K pathway. nih.gov This anti-proliferative effect is a direct cellular outcome of the compound's molecular action on PI3K p110α. The selectivity of this derivative for p110α over other PI3K isoforms and a panel of other protein kinases highlights the potential for developing targeted therapies based on the morpholino-phenyl scaffold. nih.gov

The findings from this research on a key derivative are summarized in the table below:

Compound DerivativeMolecular TargetEffectCellular Outcome
Thieno[3,2-d]pyrimidine derivative with morpholino-phenyl moietyPI3 Kinase p110αPotent and selective inhibition (IC50 = 2.0 nM)Inhibition of A375 melanoma cell proliferation (IC50 = 0.58 µM)

While these findings are for a derivative, they strongly suggest that the this compound structure can be a key pharmacophore for interacting with specific protein kinases like PI3K. The morpholine group can contribute to the binding affinity and selectivity, while the phenylacetic acid portion provides a scaffold for further chemical modification to optimize activity and pharmacokinetic properties. The precise downstream cellular and molecular effects of the parent compound, this compound, remain to be elucidated through direct experimental investigation.

Advanced Research Applications and Future Directions

Morpholin-4-yl-phenyl-acetic Acid as a Lead Compound for Drug Discovery

The structural characteristics of this compound make it a compelling lead compound in the search for new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The presence of the morpholine (B109124) ring often enhances solubility and improves interaction with biological targets, while the phenylacetic acid core provides a framework that can be readily modified.

Research has identified several potential therapeutic areas for derivatives of this scaffold. Studies have investigated its potential for biological activities, including antimicrobial, antifungal, and anticancer properties. guidechem.com For instance, the compound has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes, suggesting a possible role in developing new anti-inflammatory drugs. evitachem.com The core structure is also being investigated for its utility in creating treatments for various conditions, including neurological disorders. The versatility of the scaffold allows for the generation of a library of related compounds, which can be screened for activity against a wide range of biological targets.

Potential Therapeutic AreaInvestigated Biological Activity
OncologyAnticancer properties against various cell lines.
Infectious DiseasesAntimicrobial and antifungal activities. guidechem.com
Inflammatory DiseasesInhibition of cyclooxygenase (COX) enzymes. evitachem.com
NeurologyModulation of biochemical pathways in neurological disorders.

Applications in Medicinal Chemistry and Organic Synthesis

In the realms of medicinal chemistry and organic synthesis, this compound serves as a crucial intermediate and building block. cymitquimica.com Its structure is a versatile platform for introducing the morpholine moiety into more complex molecules, a common strategy in drug design to improve pharmacokinetic properties. guidechem.com Chemists utilize this compound in the synthesis of a wide array of other organic compounds and specialty chemicals.

The compound's chemical reactivity allows for various transformations, making it a valuable tool for synthetic chemists. evitachem.com It can undergo several key types of reactions, providing pathways to a diverse set of derivatives.

Key Chemical Reactions

Reaction Type Description
Esterification The carboxylic acid group can react with alcohols to form corresponding esters. evitachem.com
Amidation Reaction with amines yields amides, expanding its utility in creating new chemical entities. evitachem.com
Reduction The carboxylic acid can be reduced to form alcohol derivatives. evitachem.com

| Substitution | Electrophilic and nucleophilic substitution reactions can introduce various functional groups. |

One of the synthesis routes to produce the compound itself begins with precursors like o-chloroacetophenone, which undergoes a series of reactions, often involving strong bases and reflux conditions, to yield the final product. evitachem.com

Development of Novel Therapeutic Agents based on the this compound Scaffold

The this compound scaffold is a foundational structure for the development of novel therapeutic agents. evitachem.comcymitquimica.com By systematically modifying the core structure, researchers aim to optimize potency, selectivity, and pharmacokinetic profiles. For example, structure-activity relationship (SAR) studies on related compounds have shown that modifications to the morpholine group can significantly enhance a compound's potency and selectivity against specific cancer targets.

The development process often involves creating derivatives to target specific biological pathways. For instance, its potential as a COX inhibitor for anti-inflammatory applications has been noted. evitachem.com Furthermore, research into related structures suggests its potential as a basis for creating agents targeting kinases or G-protein coupled receptors (GPCRs), which are critical targets in many diseases. The chiral nature of the molecule, with a stereocenter at the alpha-carbon, allows for the stereoselective synthesis of enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.

Computational Chemistry and In Silico Studies

Computational methods are increasingly employed to accelerate the drug discovery process. For this compound and its derivatives, in silico studies provide valuable insights into their behavior and interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking simulations using software like AutoDock or the Schrödinger Suite can predict binding affinities to biological targets such as kinases and GPCRs. These simulations leverage the hydrogen-bonding capacity of the morpholine moiety to understand and predict how the molecule interacts with the active site of a protein. Such computational analyses have been used to reveal potential binding sites on proteins involved in cancer progression, providing crucial insights into the compound's mechanism of action.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining a drug candidate's viability. Computational models can predict these properties, helping to identify potential liabilities early in the development process. For this compound, metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can identify metabolic stability issues. One such identified issue is the potential for rapid glucuronidation of the acetic acid group, which can affect the compound's metabolic half-life. Furthermore, formulation strategies can be guided by these predictions; for example, creating a hydrochloride salt of the parent compound is a strategy to improve solubility and potentially enhance bioavailability.

Emerging Research Areas for this compound

While much research has focused on the pharmaceutical applications of this compound, emerging areas of investigation are expanding its potential uses. Beyond its role as a precursor in drug synthesis, it is being explored for its utility in the production of specialty chemicals. Another novel application that has been studied for the broader class of morpholin-4-yl-acetic acids is their potential use as corrosion inhibitors in various industries, showcasing the compound's versatility outside of the life sciences. guidechem.com Continued research will likely uncover new properties and applications for this adaptable chemical scaffold.

Q & A

Q. What are the standard synthetic routes for Morpholin-4-yl-phenyl-acetic acid derivatives, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between morpholine and chloroacetic acid derivatives under basic conditions. For example, chloroacetic acid reacts with morpholine in a dehydrochlorination step to form the core morpholine-acetic acid structure . Multi-step protocols may include coupling phenoxy or phenylacetic acid moieties via esterification or amidation . Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., sodium hydroxide) to enhance yield . Scale-up requires precise control of reaction parameters like pH and solvent selection (e.g., methanol or dichloromethane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : For structural elucidation of the morpholine ring (δ 2.5–3.5 ppm for N–CH2 groups) and phenylacetic acid protons (δ 7.0–7.5 ppm for aromatic protons) .
  • HPLC/LC-MS : To assess purity and quantify derivatives, especially for compounds with high polarity (e.g., carboxylic acid-containing analogs) .
  • FT-IR : Confirmation of functional groups like C=O (1700–1750 cm⁻¹) and morpholine C–O–C (1100–1250 cm⁻¹) .

Q. How can researchers verify the crystallinity and stability of this compound derivatives?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving 3D structures . Thermal stability is assessed via differential scanning calorimetry (DSC) to determine melting points (e.g., 160–163°C for hydrochloride salts) . Storage conditions (2–8°C, inert atmosphere) are recommended to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data of this compound derivatives be resolved?

SHELX programs (SHELXD/SHELXE) enable robust phase determination for small molecules, even with twinned or low-resolution data. For example, iterative refinement of hydrogen bonding networks and torsional angles using SHELXL improves accuracy . Discrepancies in unit cell parameters may arise from polymorphism, requiring PXRD analysis to identify distinct crystalline forms .

Q. What computational and experimental strategies are used to analyze structure-activity relationships (SAR) in drug discovery applications?

  • Molecular Docking : Simulations using AutoDock or Schrödinger Suite predict binding affinities to targets like kinases or GPCRs, leveraging the morpholine moiety’s hydrogen-bonding capacity .
  • In Vitro Assays : Derivatives are screened against cancer cell lines (e.g., HT-29 colon cancer) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with cytotoxicity .
  • Metabolite Profiling : LC-MS/MS identifies metabolic stability issues, such as rapid glucuronidation of the acetic acid group .

Q. How do researchers reconcile conflicting biological activity data across studies?

Discrepancies often stem from variations in assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Strategies include:

  • Orthogonal Validation : Repeating assays with independent methods (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Batch Analysis : Comparing HPLC purity (>95%) and residual solvent levels (e.g., DMSO) between studies .
  • Meta-Analysis : Aggregating data from public databases (e.g., PubChem BioAssay) to identify consensus trends .

Q. What advanced techniques are used to study the pharmacokinetics of this compound derivatives?

  • Microsomal Stability Assays : Liver microsomes (human/rat) assess Phase I metabolism, with LC-MS quantification of parent compound depletion .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free fraction, critical for dose-response modeling .
  • In Vivo PET Imaging : Radiolabeled derivatives (e.g., ¹⁸F analogs) track biodistribution in preclinical models .

Methodological Considerations

  • Data Reproducibility : Strict adherence to protocols (e.g., ICH guidelines for dissolution testing) minimizes inter-lab variability .
  • Ethical Compliance : Derivatives with antimicrobial activity require biosafety level-2 (BSL-2) handling per WHO guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.